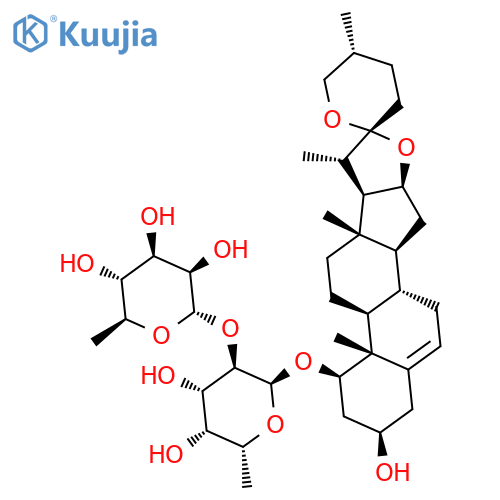Cas no 38971-41-4 (Ophiopogonin B)

Ophiopogonin B structure
商品名:Ophiopogonin B
Ophiopogonin B 化学的及び物理的性質
名前と識別子
-
- Ophiopogonin B
- b-D-Galactopyranoside, (1b,3b,25R)-3-hydroxyspirost-5-en-1-yl 6-deoxy-2-O-(6-deoxy-a-L-mannopyranosyl)-
- Ophiopogonin B
- 24-hydroxy-4-octacosanone
- 4-Octacosanone,24-hydroxy
- UNII-S18059B04U
- EX-A8002T
- CS-0018279
- C17038
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- CHEBI:80879
- FS-9827
- HY-N1961
- S18059B04U
- (-)-OPHIOPOGONIN B
- Q27151379
- beta-D-Galactopyranoside, (1beta,3beta,25R)-3-hydroxyspirost-5-en-1-yl 6-deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-
- Prosapogenin D3
- AKOS032946028
- 38971-41-4
- .BETA.-D-GALACTOPYRANOSIDE, (1.BETA.,3.BETA.,25R)-3-HYDROXYSPIROST-5-EN-1-YL 6-DEOXY-2-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-
- (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5R,6R)-4,5-dihydroxy-2-((1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icos-18-ene-6,2'-oxane)-14-yl)oxy-6-methyloxan-3-yl)oxy-6-methyloxane-3,4,5-triol
- DA-66354
-
- MDL: MFCD32000710
- インチ: InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1
- InChIKey: OWGURJWJHWYCIQ-ZSXWNFODSA-N
- ほほえんだ: C[C@H]1CO[C@]2([C@@H](C)[C@@H]3[C@@]4(C)CC[C@H]5[C@@H](CC=C6C[C@@H](O)C[C@@H](O[C@@H]7[C@H](O[C@H]8[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O8)[C@@H](O)[C@@H](O)[C@@H](C)O7)[C@@]65C)[C@@H]4C[C@@H]3O2)CC1
計算された属性
- せいみつぶんしりょう: 722.42400
- どういたいしつりょう: 722.424
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 51
- 回転可能化学結合数: 4
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 17
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 177A^2
- ぶんしりょう: 722.9
じっけんとくせい
- 色と性状: Powder
- 屈折率: 1.604
- PSA: 176.76000
- LogP: 2.38830
Ophiopogonin B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T3789-5mg |
Ophiopogonin B |
38971-41-4 | 5mg |
¥ 9800 | 2024-07-19 | ||
| ChemFaces | CFN98555-10mg |
Ophiopogonin B |
38971-41-4 | >=98% | 10mg |
$403 | 2021-07-22 | |
| TargetMol Chemicals | T3789-1 mL * 10 mM (in DMSO) |
Ophiopogonin B |
38971-41-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4370 | 2023-09-15 | |
| eNovation Chemicals LLC | D659591-20mg |
OphiopogoninB |
38971-41-4 | 98% | 20mg |
$1980 | 2025-02-27 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3789-10 mg |
Ophiopogonin B |
38971-41-4 | 10mg |
¥4240.00 | 2022-04-26 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0341-20mg |
Ophiopogonin B |
38971-41-4 | HPLC≥98% | 20mg |
¥3900元 | 2023-09-15 | |
| eNovation Chemicals LLC | D659591-20mg |
OphiopogoninB |
38971-41-4 | 98% | 20mg |
$1980 | 2024-05-25 | |
| eNovation Chemicals LLC | D659591-20mg |
OphiopogoninB |
38971-41-4 | 98% | 20mg |
$1980 | 2025-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O19680-5mg |
Ophiopogonin B |
38971-41-4 | 5mg |
¥3528.0 | 2021-09-08 | ||
| TargetMol Chemicals | T3789-5 mg |
Ophiopogonin B |
38971-41-4 | 98% | 5mg |
¥ 2,850 | 2023-07-10 |
Ophiopogonin B 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
